![molecular formula C18H20N2O3 B4106515 N-(2-methoxybenzyl)-N'-(1-phenylethyl)ethanediamide](/img/structure/B4106515.png)
N-(2-methoxybenzyl)-N'-(1-phenylethyl)ethanediamide
Overview
Description
N-(2-methoxybenzyl)-N'-(1-phenylethyl)ethanediamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
N-(2-methoxybenzyl)-N'-(1-phenylethyl)ethanediamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that modulates the release of glutamate in the brain. By blocking the activity of mGluR5, N-(2-methoxybenzyl)-N'-(1-phenylethyl)ethanediamide reduces glutamate release, leading to a decrease in excitatory neurotransmission.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-N'-(1-phenylethyl)ethanediamide has been shown to have several biochemical and physiological effects, including a reduction in anxiety-like behavior, a decrease in locomotor activity, and an improvement in cognitive function. It has also been found to modulate the activity of the dopamine and opioid systems in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxybenzyl)-N'-(1-phenylethyl)ethanediamide in lab experiments is its selectivity for mGluR5, which allows for more precise manipulation of glutamate signaling pathways. However, its potency and duration of action may vary depending on the experimental conditions, and its effects may be influenced by other factors such as age and sex.
Future Directions
There are several potential future directions for research on N-(2-methoxybenzyl)-N'-(1-phenylethyl)ethanediamide, including investigating its role in other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could explore the potential therapeutic applications of N-(2-methoxybenzyl)-N'-(1-phenylethyl)ethanediamide in combination with other drugs or therapies. Finally, research could focus on developing more potent and selective analogs of N-(2-methoxybenzyl)-N'-(1-phenylethyl)ethanediamide for use in clinical settings.
Scientific Research Applications
N-(2-methoxybenzyl)-N'-(1-phenylethyl)ethanediamide has been studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, and drug addiction. It has also been investigated for its role in learning and memory processes.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-(1-phenylethyl)oxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(14-8-4-3-5-9-14)20-18(22)17(21)19-12-15-10-6-7-11-16(15)23-2/h3-11,13H,12H2,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXWYAMFGMYKFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.